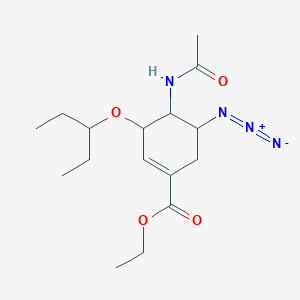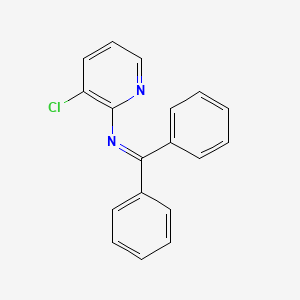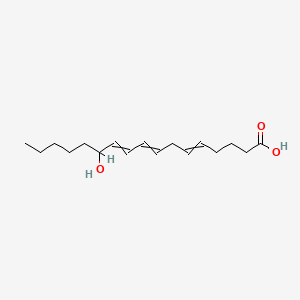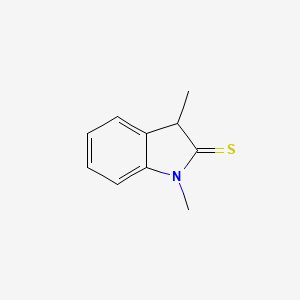
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide is a chemical compound with a complex structure that includes multiple chlorine atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide typically involves the reaction of 2,4-dichloroaniline with 2-chloro-4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.
科学研究应用
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)propanamide
- 2-chloro-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide is unique due to its specific structure, which includes a pentanamide backbone with multiple chlorine substitutions. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
CAS 编号 |
62609-85-2 |
|---|---|
分子式 |
C13H14Cl3NO2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
2-chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl3NO2/c1-13(2,3)11(18)10(16)12(19)17-9-5-4-7(14)6-8(9)15/h4-6,10H,1-3H3,(H,17,19) |
InChI 键 |
NQACSEZYALURGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)
amine](/img/structure/B8705462.png)




amine](/img/structure/B8705510.png)






